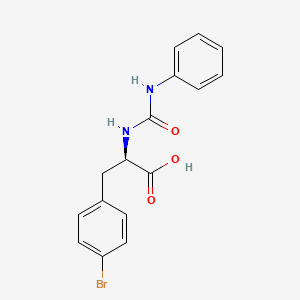
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is a synthetic organic compound that belongs to the class of brominated aromatic amines This compound is characterized by the presence of a bromine atom attached to the phenyl ring, a phenylcarbamoyl group, and a D-phenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by coupling reactions to introduce the phenylcarbamoyl and D-phenylalanine groups. The key steps involve:
Coupling Reactions: The phenylcarbamoyl group is introduced through reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and automated peptide synthesizers for coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxides under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Bromine oxides and phenylcarbamoyl derivatives.
Reduction: Aniline derivatives and de-brominated phenylalanine.
Substitution: Azido or thiol-substituted phenylcarbamoyl derivatives.
Scientific Research Applications
4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenylcarbamoyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
4-Bromoaniline: A simpler brominated aromatic amine used in organic synthesis.
N-Phenylcarbamoyl-D-phenylalanine: Lacks the bromine atom but shares similar structural features.
4-Bromo-N-ethylaniline: Another brominated derivative with different substituents.
Uniqueness: 4-Bromo-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the combination of the bromine atom, phenylcarbamoyl group, and D-phenylalanine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
827612-56-6 |
|---|---|
Molecular Formula |
C16H15BrN2O3 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-8-6-11(7-9-12)10-14(15(20)21)19-16(22)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1 |
InChI Key |
NLOAGCAXGRMRKL-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















